Propoxyphenyl thiosildenafil
Overview
Description
Propoxyphenyl thiosildenafil is a synthetic compound that belongs to the class of phosphodiesterase-5 (PDE-5) inhibitors. It is structurally similar to sildenafil, the active ingredient in Viagra, but with modifications that include a propoxy group attached to the phenyl ring and a thio group replacing the carbonyl group in sildenafil . This compound has been identified in various health supplements and is known for its potential effects on erectile dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propoxyphenyl thiosildenafil involves several steps, starting with the preparation of the core pyrazolo[4,3-d]pyrimidine structure. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidine core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the propoxy group: The propoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by a propoxy group.
Thio group substitution: The carbonyl group in sildenafil is replaced by a thio group through a thiolation reaction, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale preparation of the pyrazolo[4,3-d]pyrimidine core and other intermediates.
Optimization of reaction conditions: Ensuring high yield and purity through optimized reaction conditions, such as temperature, pressure, and solvent choice.
Purification and quality control: Using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
Propoxyphenyl thiosildenafil undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Propoxyphenyl thiosildenafil has several scientific research applications, including:
Mechanism of Action
Propoxyphenyl thiosildenafil exerts its effects by inhibiting the enzyme phosphodiesterase-5 (PDE-5). This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of smooth muscle cells and increased blood flow. The molecular targets include the PDE-5 enzyme and the cGMP signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, known for its use in treating erectile dysfunction.
Thiosildenafil: Similar to sildenafil but with a thio group replacing the carbonyl group.
Propoxyphenyl aildenafil: Another analogue with a propoxy group attached to the phenyl ring.
Uniqueness
Propoxyphenyl thiosildenafil is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to sildenafil and other analogues. These modifications can affect its potency, selectivity, and side effect profile .
Properties
IUPAC Name |
1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S2/c1-5-7-18-20-21(28(4)26-18)23(33)25-22(24-20)17-15-16(8-9-19(17)32-14-6-2)34(30,31)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEJNNYWAHHVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103991 | |
Record name | 1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479073-87-5 | |
Record name | 1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479073-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propoxyphenyl thiosildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPOXYPHENYL THIOSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N87G0REJ28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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